

Spectroscopic Profile of Bromotriphenylethylene: A Technical Guide

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Compound of Interest

Compound Name: Bromotriphenylethylene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **bromotriphenylethylene**, an important intermediate in organic synthesis. The document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is critical for the identification, characterization, and quality control of **bromotriphenylethylene** in research and development settings.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **bromotriphenylethylene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for **Bromotriphenylethylene**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.10 - 7.50	Multiplet	15H	Aromatic Protons

Note: Specific peak assignments for the phenyl protons can be complex due to overlapping signals.

Table 2: ^{13}C NMR Spectroscopic Data for **Bromotriphenylethylene**

Chemical Shift (δ) ppm	Assignment
142.9	C (quaternary)
140.2	C (quaternary)
131.0	CH (aromatic)
129.5	CH (aromatic)
128.3	CH (aromatic)
127.9	CH (aromatic)
121.8	C-Br
118.4	C=C

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **Bromotriphenylethylene**

Wavenumber (cm^{-1})	Intensity	Assignment
3100 - 3000	Medium	Aromatic C-H Stretch
1600 - 1450	Medium to Strong	Aromatic C=C Bending
~1070	Strong	C-Br Stretch
~840	Strong	C=C Bending
750 - 700	Strong	Aromatic C-H Bending (out-of-plane)

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data for **Bromotriphenylethylene**

m/z	Ion	Notes
334/336	$[M]^+$	Molecular ion peak, showing characteristic isotopic pattern for bromine ($^{19}\text{Br}/^{81}\text{Br} \approx 1:1$)
255	$[M-\text{Br}]^+$	Loss of a bromine radical, a common fragmentation pathway.
178	$[\text{C}_{14}\text{H}_{10}]^+$	Further fragmentation, potentially corresponding to a biphenylacetylene cation.
77	$[\text{C}_6\text{H}_5]^+$	Phenyl cation, a common fragment in aromatic compounds.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of **bromotriphenylethylene**.

Methodology:

- **Sample Preparation:** Approximately 5-10 mg of **bromotriphenylethylene** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- **Instrumentation:** ^1H and ^{13}C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

- ^1H NMR Acquisition:
 - The instrument is tuned and the magnetic field is shimmed to achieve optimal resolution.
 - A standard pulse sequence (e.g., a 90° pulse) is used to acquire the free induction decay (FID).
 - Typically, 16 to 64 scans are acquired to ensure a good signal-to-noise ratio.
 - The acquisition time is typically 2-4 seconds, with a relaxation delay of 1-5 seconds.
- ^{13}C NMR Acquisition:
 - A proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal of carbon atoms.
 - A larger number of scans (typically several hundred to thousands) is required due to the low natural abundance of the ^{13}C isotope.
 - A wider spectral width is used compared to ^1H NMR.
- Data Processing: The acquired FIDs are Fourier transformed to obtain the NMR spectra. Phase and baseline corrections are applied. The spectra are then integrated (for ^1H NMR) and the chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **bromotriphenylethylene**.

Methodology:

- Sample Preparation (KBr Pellet Method):
 - Approximately 1-2 mg of **bromotriphenylethylene** is ground to a fine powder using an agate mortar and pestle.
 - About 100-200 mg of dry potassium bromide (KBr) powder is added to the mortar and thoroughly mixed with the sample.

- The mixture is then transferred to a pellet press and compressed under high pressure (several tons) to form a thin, transparent pellet.
- Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition:
 - A background spectrum of the empty sample compartment is first recorded.
 - The KBr pellet containing the sample is placed in the sample holder.
 - The sample spectrum is then recorded, typically by co-adding 16 to 32 scans at a resolution of 4 cm^{-1} .
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum. The positions of the absorption bands are then identified.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **bromotriphenylethylene**.

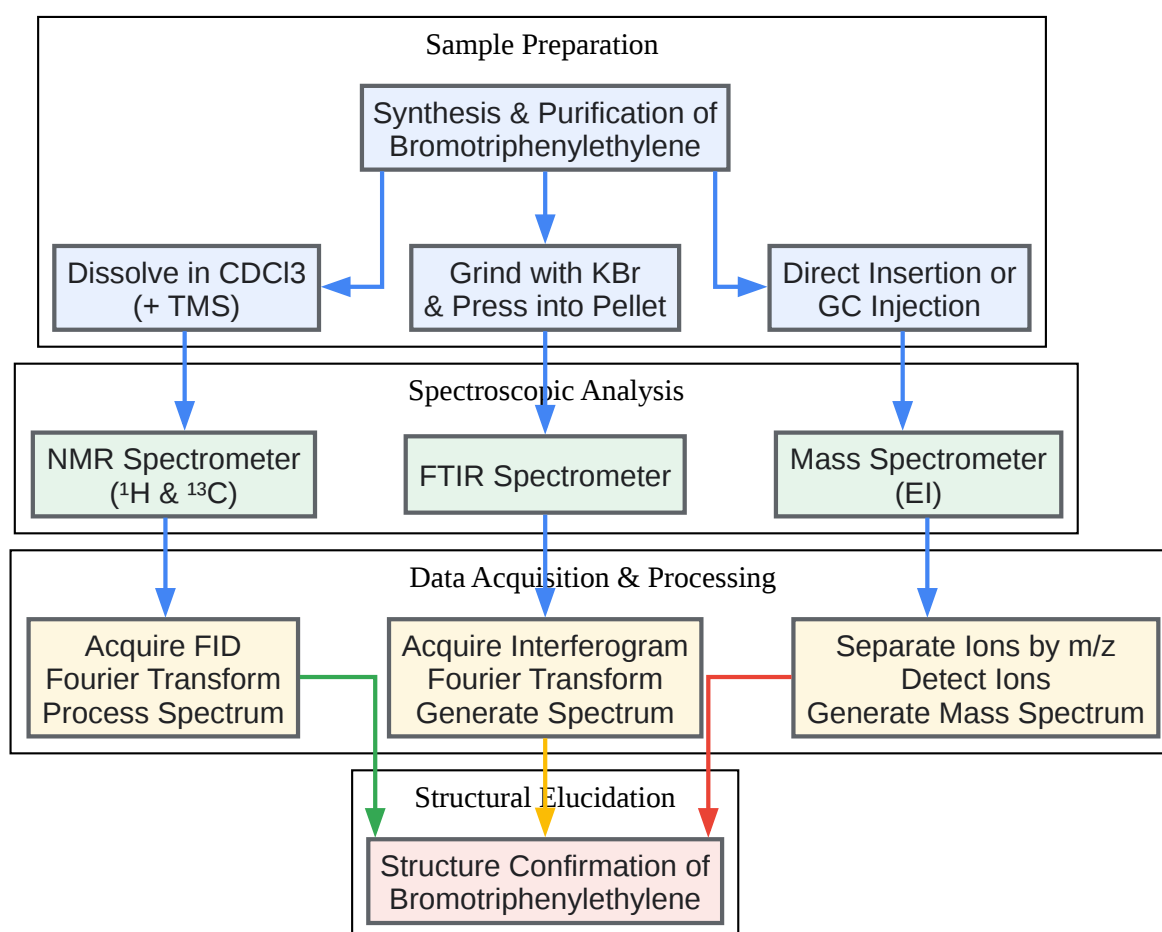
Methodology:

- Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, such as direct insertion probe (for solid samples) or after separation by gas chromatography (GC-MS). For direct insertion, a small amount of the sample is placed in a capillary tube.
- Ionization: Electron ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

- **Detection:** An electron multiplier or other suitable detector records the abundance of each ion.
- **Data Processing:** The output is a mass spectrum, which is a plot of relative ion abundance versus m/z . The molecular ion peak and the fragmentation pattern are then analyzed.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **bromotriphenylethylene**.



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Caption: General workflow for the spectroscopic analysis of **bromotriphenylethylene**.

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